2-Propylbenzimidazole

Description

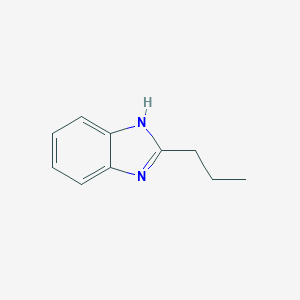

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJZPQLNMVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203108 | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-29-2 | |

| Record name | 2-Propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propylbenzimidazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Benzimidazole Scaffold and the Role of the 2-Propyl Substituent

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, mimics the structure of natural purines, allowing it to engage with various enzymes and receptors within the body.[] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][][3][4][5] Prominent drugs like the proton pump inhibitor Omeprazole and the anthelmintic agent Albendazole feature this core structure, underscoring its clinical and commercial importance.[6]

The biological activity of benzimidazole derivatives can be meticulously modulated by introducing different substituents at various positions on the ring system.[6] The C-2 position is particularly critical in determining the molecule's biological function.[6] This guide focuses on 2-Propylbenzimidazole, a derivative where a simple alkyl chain—a propyl group—is attached at this key position. This substitution imparts a moderate degree of lipophilicity, a crucial factor for properties like cell membrane permeability.[6]

This compound serves as a vital model compound for structure-activity relationship (SAR) studies, allowing researchers to systematically investigate how alterations in steric bulk and lipophilicity at the C-2 position influence interactions with biological targets.[6] More significantly, it is a key intermediate in the synthesis of high-value, complex pharmaceutical agents, most notably the angiotensin II receptor antagonist, Telmisartan.[6] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in drug development for an audience of researchers, scientists, and drug development professionals.

PART 1: Chemical Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under normal conditions.[3] Its chemical identity is well-defined by its molecular formula, IUPAC name, and various registry numbers.

Chemical Identifiers:

The structure consists of a central benzimidazole core with a propyl group attached to the carbon at position 2.

Physicochemical Data Summary

The physicochemical properties of this compound are crucial for its handling, formulation, and role in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [3] |

| Molecular Weight | 160.22 g/mol | [8] |

| Melting Point | 110.00 °C (383.00 K) | [3] |

| Boiling Point | 300.00 - 348.8 °C | [3][7] |

| Density | 1.1000 g/cm³ | [3] |

| Solubility | Generally more soluble in organic solvents; limited solubility in polar solvents like water. Solubility tends to increase with temperature. | [3] |

| Storage Temperature | 2-8°C, under Argon, desiccated | [7] |

PART 2: Synthesis of this compound

The synthesis of 2-substituted benzimidazoles can be achieved through various methods, with the most common being the condensation of o-phenylenediamines with either carboxylic acids or aldehydes.

General Synthetic Approach: The Phillips Condensation

A prevalent method for synthesizing 2-alkyl-benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid (in this case, butyric acid) under acidic conditions and high temperatures. An alternative and often higher-yielding approach involves the one-pot reaction of o-phenylenediamine with an aldehyde.

The following DOT script illustrates a common synthetic pathway for this compound.

Caption: General reaction scheme for the synthesis of this compound.

Exemplary Experimental Protocol

This protocol describes a one-pot synthesis of this compound from o-phenylenediamine and butyraldehyde. This method is advantageous due to its simplicity and efficiency.

Materials:

-

o-Phenylenediamine

-

Butyraldehyde

-

Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

-

Ethanol or Methanol (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add butyraldehyde (1.1 equivalents) dropwise at room temperature.

-

Addition of Oxidizing Agent: Add sodium metabisulfite (1.2 equivalents) to the reaction mixture. The use of an oxidizing agent facilitates the cyclization and aromatization to the benzimidazole ring. Air can also serve as the oxidant in some procedures.[9]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Adjust the pH of the aqueous layer to acidic (pH ~2) with 2M HCl to remove any unreacted o-phenylenediamine.

-

Separate the organic layer. Adjust the pH of the aqueous layer back to basic (pH ~9-10) with 2M NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure crystalline solid.

PART 3: Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the propyl chain and the aromatic protons of the benzimidazole ring.

-

A triplet corresponding to the methyl (CH₃) protons of the propyl group is expected around 0.9-1.0 ppm.

-

A sextet for the methylene (CH₂) protons adjacent to the methyl group should appear around 1.7-1.8 ppm.

-

A triplet for the methylene (CH₂) protons attached to the benzimidazole ring is anticipated around 2.8-2.9 ppm.

-

The aromatic protons on the benzene ring typically appear as two multiplets in the region of 7.1-7.6 ppm.

-

A broad singlet for the N-H proton is expected at a downfield chemical shift, which can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aliphatic and aromatic carbons.

-

The methyl carbon of the propyl group will be the most upfield signal.

-

The two methylene carbons will appear in the aliphatic region.

-

The aromatic carbons of the benzene ring will resonate in the 110-145 ppm range.

-

The C2 carbon of the imidazole ring, attached to the propyl group, will be the most downfield signal, typically above 150 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

-

N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of hydrogen bonding.[10]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring.

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the propyl group.

-

C=N and C=C Stretch: The region between 1450-1630 cm⁻¹ will show characteristic absorptions for the C=N stretching of the imidazole ring and the C=C stretching of the benzene ring.[11]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound will show a prominent molecular ion (M⁺) peak at m/z = 160.[8] The fragmentation pattern is typically characterized by the loss of alkyl fragments from the propyl side chain. A significant fragment at m/z = 131 is often observed, corresponding to the loss of an ethyl radical (C₂H₅).[8] Further fragmentation of the benzimidazole ring can also occur.[12]

PART 4: Applications in Drug Development

While benzimidazole derivatives possess a wide range of biological activities, this compound's primary significance in modern drug development is its role as a key intermediate in the synthesis of Telmisartan.[6]

Key Intermediate for Telmisartan

Telmisartan is a potent and long-acting angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[13][14] It functions by selectively blocking the AT₁ receptor, which prevents angiotensin II from binding and exerting its vasoconstrictive effects.[14][15] The synthesis of Telmisartan involves the construction of a complex bis-benzimidazole structure, for which a derivative of this compound, specifically 2-n-propyl-4-methyl-6-(1'-methylbenzimidazole-2-yl)benzimidazole, is a crucial precursor.[16][17][18]

The following DOT script visualizes the role of Telmisartan in the Renin-Angiotensin System (RAS) pathway.

Caption: Mechanism of action of Telmisartan in the Renin-Angiotensin System.

The industrial-scale synthesis of Telmisartan relies on efficient methods to produce the this compound-containing core, making research into its synthesis and purification highly relevant.[9][17][18][19][20]

Potential for Further Drug Discovery

Beyond its role as a synthetic intermediate, the this compound scaffold itself can be a starting point for the development of new therapeutic agents. The propyl group provides a balance of lipophilicity and size that can be advantageous for binding to various biological targets. Researchers can use this compound as a fragment in fragment-based drug discovery or as a core structure for further chemical modification to explore a range of pharmacological activities, including but not limited to:

-

Antimicrobial and antifungal agents[21]

-

Anti-inflammatory compounds[5]

-

Anticancer agents[]

-

Antiviral compounds[4]

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. While its structure is relatively simple, its physicochemical properties and synthetic accessibility make it an invaluable building block. Its established role as a key intermediate in the synthesis of the blockbuster drug Telmisartan firmly grounds its importance in industrial chemistry. Furthermore, as a member of the pharmacologically "privileged" benzimidazole family, it holds continued potential as a scaffold for the discovery and development of novel therapeutic agents. This guide has provided a detailed technical overview to support researchers and professionals in understanding and utilizing this versatile compound in their work.

References

- This compound - Solubility of Things. (n.d.).

- This compound | 5465-29-2. (n.d.). Sigma-Aldrich.

- Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. (n.d.). ResearchGate.

- 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624. (n.d.). PubChem - NIH.

- 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. (n.d.). ChemicalBook.

- CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. (n.d.). Google Patents.

- CN104974096A - Preparation method of telmisartan intermediate. (n.d.). Google Patents.

- CN102295604A - Preparation method of telmisartan intermediate. (n.d.). Google Patents.

- TELMISARTAN PART 2/3. (2015). New Drug Approvals.

- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. (n.d.). Asian Journal of Chemistry.

- This compound | 5465-29-2. (n.d.). Benchchem.

- Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. (n.d.). PubMed.

- Chemistry and Pharmacological Activities of Benzimidazole Derivatives -An Overview. (2020). International Journal of Pharmaceutical Research.

- Sourcing High-Purity 2-N-Propyl-4-Methyl-6-(1-Methylbenzimidazole-2-yl) Benzimidazole: A Guide for Researchers and Manufacturers. (2025).

- Pharmacological Activities of Benzimidazole Derivatives. (n.d.). BOC Sciences.

- Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. (n.d.). Journal of Applied Pharmaceutical Science.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - NIH.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). SciSpace.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- Angiotensin II receptor blocker. (n.d.). Wikipedia.

- Sample IR spectra. (n.d.). University of Calgary.

- Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. (n.d.). NIH.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|Research Chemical & Intermediate [benchchem.com]

- 7. This compound | 5465-29-2 [sigmaaldrich.com]

- 8. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 15. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [chemicalbook.com]

- 17. CN104974096A - Preparation method of telmisartan intermediate - Google Patents [patents.google.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts - Google Patents [patents.google.com]

- 20. CN102295604A - Preparation method of telmisartan intermediate - Google Patents [patents.google.com]

- 21. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 2-Propyl-1H-benzimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Propyl-1H-benzimidazole, a key heterocyclic compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document delves into the fundamental chemical and physical properties, detailed synthetic protocols, and the expanding applications of this versatile molecule, with a strong emphasis on scientific integrity and practical, field-proven insights.

Core Compound Identification

Table 1: Key Identifiers for 2-Propyl-1H-benzimidazole

| Identifier | Value |

| CAS Number | 5465-29-2[1] |

| Molecular Formula | C₁₀H₁₂N₂[1] |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | 2-propyl-1H-benzimidazole[1] |

Physicochemical Properties

2-Propyl-1H-benzimidazole is a white to off-white crystalline solid at room temperature. Its physical and chemical characteristics are pivotal for its application in various chemical and biological systems.

Table 2: Physicochemical Data of 2-Propyl-1H-benzimidazole

| Property | Value | Source |

| Melting Point | 154–158 °C | RSC Publishing |

| Boiling Point | Not available | |

| Solubility | Generally soluble in organic solvents; limited solubility in polar solvents like water. | Solubility of Things |

| Appearance | White to off-white crystalline solid | RSC Publishing |

Synthesis of 2-Propyl-1H-benzimidazole: Methodologies and Mechanistic Insights

The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with several established methods. For 2-Propyl-1H-benzimidazole, two primary, reliable methods are the Phillips-Ladenburg reaction and a modern one-pot synthesis.

Method 1: The Phillips-Ladenburg Reaction

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3][4] The choice of butyric acid as the carboxylic acid component directly yields the 2-propyl substituent.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Propyl-1H-benzimidazole

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4N hydrochloric acid.

-

Addition of Carboxylic Acid: To the stirred solution, add butyric acid (1.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using acidic conditions is to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a base, such as 10% sodium hydroxide or ammonium hydroxide, until a precipitate is formed.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Propyl-1H-benzimidazole.

Diagram 1: Phillips-Ladenburg Reaction Workflow

Caption: Workflow for the Phillips-Ladenburg synthesis of 2-Propyl-1H-benzimidazole.

Method 2: One-Pot Synthesis via Condensation with an Aldehyde

A more contemporary and efficient approach involves the one-pot condensation of o-phenylenediamine with butyraldehyde in the presence of an oxidizing agent or a catalyst. This method often offers higher yields and milder reaction conditions.

Experimental Protocol: One-Pot Synthesis of 2-Propyl-1H-benzimidazole

-

Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 equivalent), butyraldehyde (1.2 equivalents), and a suitable catalyst, such as MgO@DFNS (engineered MgO supported on dendritic fibrous nano-silica), in a solvent like ethanol.

-

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for the time required as determined by TLC monitoring. The catalyst facilitates the cyclization and subsequent oxidation to the benzimidazole.

-

Product Isolation: Upon completion, filter off the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 2-Propyl-1H-benzimidazole.

Diagram 2: One-Pot Synthesis Workflow

Caption: Workflow for the one-pot synthesis of 2-Propyl-1H-benzimidazole.

Spectroscopic Data

The structural elucidation of 2-Propyl-1H-benzimidazole is confirmed by various spectroscopic techniques.

Table 3: NMR and MS Data for 2-Propyl-1H-benzimidazole

| Spectrum | Key Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.16 (bs, 1H), 7.50–7.40 (m, 2H), 7.10–7.09 (m, 2H), 2.77 (t, J = 7.6 Hz, 2H), 1.83–1.74 (m, 2H), 0.94 (t, J = 7.6 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 154.9, 143.3, 134.2, 121.2, 120.6, 118.0, 110.6, 30.4, 20.9, 13.6 |

| LCMS | m/z 161.20 (M + H)⁺ |

Data sourced from a study published by the Royal Society of Chemistry.

Applications in Drug Development and Medicinal Chemistry

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[5] 2-Propyl-1H-benzimidazole, as a derivative, serves as a valuable building block and a compound of interest for its own potential biological activities.

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[5][6] The mechanism of action often involves the inhibition of microtubule synthesis in pathogens.

-

Anticancer Therapeutics: The benzimidazole core is found in several anticancer drugs.[5] These compounds can act through various mechanisms, including the inhibition of specific kinases or interference with DNA replication.

-

Antiulcer Agents: A significant class of proton pump inhibitors, used to treat acid-reflux disorders, are based on the benzimidazole structure.[6]

-

Antihypertensive and Antiviral applications: The versatility of the benzimidazole nucleus has led to its incorporation in drugs targeting a wide array of diseases.[7][8]

A Curious Case: Supramolecular Chirality

An intriguing aspect of 2-Propyl-1H-benzimidazole is its behavior in the solid state. Although the molecule itself is achiral in solution due to the free rotation of the propyl group, it has been observed to crystallize as a conglomerate, exhibiting chiroptical properties.[9][10][11] This phenomenon, known as supramolecular chirality, arises from the specific packing of the molecules in the crystal lattice.[11][12][13] This property is of significant interest in the fields of materials science and crystal engineering.

Conclusion

2-Propyl-1H-benzimidazole is a compound of considerable interest, underpinned by its straightforward synthesis and its role as a key derivative of the pharmacologically significant benzimidazole family. The detailed synthetic protocols and characterization data provided in this guide are intended to empower researchers to confidently work with this compound. The exploration of its unique solid-state properties and its potential applications in drug discovery underscores the continued importance of fundamental research in heterocyclic chemistry.

References

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. Available at: [Link]

-

A Review on Synthesis and Characterisation of Benzimidazole. (n.d.). IJCSR. Available at: [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (2017). Current Organic Synthesis. Available at: [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). ResearchGate. Available at: [Link]

-

The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State: An Experimental and Theoretical Study. (2017). The Journal of Physical Chemistry A. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. Available at: [Link]

-

The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State: An Experimental and Theoretical Study. (2017). ResearchGate. Available at: [Link]

-

The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State. (n.d.). The University of Manchester. Available at: [Link]

-

Phillips-Ladenburg-Benzimidazol-Synthese. (n.d.). Wikipedia. Available at: [Link]

-

BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1949). The Journal of Organic Chemistry. Available at: [Link]

-

2-Propyl-1H-benzimidazole. (n.d.). PubChem. Available at: [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Available at: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]

-

(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences. Available at: [Link]

-

Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine-Benzimidazole Conjugates with Precise ee% Detection. (2021). PubMed. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). National Institutes of Health. Available at: [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). MDPI. Available at: [Link]

-

Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine-Benzimidazole Conjugates with Precise ee% Detection. (2021). ResearchGate. Available at: [Link]

Sources

- 1. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. isca.me [isca.me]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine-Benzimidazole Conjugates with Precise ee% Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 2-Propylbenzimidazole from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 2-Propylbenzimidazole from o-Phenylenediamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties.[1][2] Among its many derivatives, this compound serves as a critical building block and a key intermediate in the synthesis of high-value pharmaceutical agents, most notably the angiotensin II receptor antagonist, Telmisartan.[3] This guide provides a comprehensive technical overview of the synthesis of this compound, beginning with the foundational condensation of o-phenylenediamine with butyric acid. We will dissect the classical Phillips-Ladenburg reaction, exploring its mechanism and practical execution, before transitioning to modern, more efficient, and sustainable synthetic strategies. This document is designed to serve as a practical resource, blending theoretical principles with field-proven protocols to empower researchers in their synthetic endeavors.

Foundational Chemistry: The Phillips-Ladenburg Condensation

The most established and straightforward route to 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[4][5][6][7] In the context of our target molecule, this translates to the reaction between o-phenylenediamine and butyric acid.

Reaction Mechanism

The reaction proceeds under acidic conditions, typically with strong mineral acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA), and requires heat to drive the reaction to completion.[7][8] The acid plays a dual role: it protonates the carbonyl oxygen of butyric acid, rendering it more electrophilic, and acts as a dehydrating agent in the final step.

The mechanism unfolds in three key stages:

-

N-Acylation: One of the nucleophilic amino groups of o-phenylenediamine attacks the activated carbonyl carbon of butyric acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield an N-acylated diamine intermediate, N-(2-aminophenyl)butanamide.

-

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

-

Dehydration: The final step is the acid-catalyzed elimination of a second water molecule from the cyclic intermediate, resulting in the formation of the aromatic benzimidazole ring.[7][9]

Caption: Mechanism of the Phillips-Ladenburg condensation.

Classical Experimental Protocol

This protocol describes a typical lab-scale synthesis using strong acid catalysis. The primary causality for using a strong acid like 4M HCl is to ensure efficient protonation and drive the two dehydration steps required for cyclization and aromatization.[7]

Materials:

-

o-Phenylenediamine (10.8 g, 0.1 mol)

-

Butyric acid (9.7 g, 0.11 mol)

-

4M Hydrochloric Acid (80 mL)

-

10% Sodium Hydroxide solution

-

Decolorizing carbon

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle, magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and butyric acid (0.11 mol).

-

Acid Addition: Carefully add 80 mL of 4M hydrochloric acid to the flask. The mixture will become warm.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow, dropwise addition of a 10% sodium hydroxide solution until the mixture is just alkaline (test with litmus or pH paper). This step is crucial to precipitate the free base form of the product.

-

Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with ice-cold water to remove inorganic salts.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (approx. 400-500 mL). Add a small amount of decolorizing carbon and boil for 10-15 minutes to remove colored impurities.[9]

-

Crystallization: Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Modern & Greener Synthetic Alternatives

While effective, the Phillips condensation often requires harsh conditions, long reaction times, and corrosive acids.[8] Modern synthetic chemistry has driven the development of more efficient and environmentally benign alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often increasing yields.[10][11][12] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12]

These reactions are often performed under solvent-free conditions or in green solvents like water or ethanol, sometimes using a solid support like alumina or silica gel which can also act as a mild catalyst.[1]

Illustrative Protocol (Microwave):

-

Preparation: In a mortar, thoroughly mix o-phenylenediamine (2 mmol), butyric acid (2 mmol), and a catalytic amount of zeolite or silica gel (50 mg).[1]

-

Irradiation: Transfer the mixture to a microwave-safe vessel. Place it in a microwave synthesizer and irradiate at a suitable power level (e.g., 160-560 W) for 5-10 minutes.[1][10]

-

Workup: After cooling, dissolve the residue in ethanol or ethyl acetate, filter to remove the catalyst, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Alternative Catalytic Approaches

The use of various catalysts can circumvent the need for stoichiometric amounts of strong mineral acids, leading to milder reaction conditions and simpler workups.

| Catalyst System | Solvent | Temperature (°C) | Typical Time | Key Advantage | Reference |

| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90 | 2-4 h | Inexpensive, mild, and economically viable. | |

| Zirconyl Chloride (ZrOCl₂·8H₂O) | Acetonitrile | Room Temp. | 1-2 h | Highly effective Lewis acid, works at ambient temperature. | [13] |

| Lipozyme® (Immobilized Lipase) | Cyclohexane | 37 | 24-48 h | Enzymatic, extremely mild conditions suitable for sensitive substrates. | [14] |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 2-3 h | Solid acid catalyst, easy to handle. | [15][16] |

| Cobalt (II) Complex | Toluene | 120 | 12 h | Dehydrogenative coupling with 1-butanol instead of butyric acid. | [17] |

Experimental Workflow and Product Characterization

A robust synthesis is validated by a clear workflow and rigorous characterization of the final product.

Caption: General workflow for synthesis and validation.

Structural and Purity Verification

Confirming the identity and purity of the synthesized this compound is a critical final step. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for this purpose.[18][19]

| Technique | Expected Result for this compound |

| ¹H NMR | δ (ppm): ~12.3 (s, 1H, N-H), 7.5-7.6 (m, 2H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 2.9 (t, 2H, -CH₂-), 1.8 (sextet, 2H, -CH₂-), 1.0 (t, 3H, -CH₃). |

| ¹³C NMR | δ (ppm): ~155 (C=N), ~140 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~30 (-CH₂-), ~21 (-CH₂-), ~14 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~3050 (N-H stretch, broad), ~2960 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1450 (Aromatic C=C stretch). |

| Mass Spec. (EI) | m/z: 160 [M]⁺ (Molecular Ion), with fragmentation peaks corresponding to loss of ethyl and propyl groups. |

Conclusion

The synthesis of this compound from o-phenylenediamine is a well-established transformation that serves as an excellent case study in heterocyclic chemistry. While the traditional Phillips-Ladenburg condensation remains a viable, albeit harsh, method, modern advancements offer a suite of greener and more efficient alternatives. The choice of synthetic route—be it a classic acid-catalyzed reflux, a rapid microwave-assisted reaction, or a mild enzyme-catalyzed process—can be tailored to the specific needs of the laboratory, considering factors such as scale, available equipment, desired purity, and commitment to the principles of green chemistry.[2][20][21] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach this important synthesis.

References

-

Mobinikhaledi, A. et al. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]

-

Calvano, C. D. et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available at: [Link]

-

Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Rao, A. et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC. Available at: [Link]

-

Lim, H.-J. et al. (2003). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. Journal of Combinatorial Chemistry. Available at: [Link]

-

Renard, G. & Lerner, D. A. (2001). First simple and mild synthesis of 2-alkylbenzimidazoles involving a supported enzymatic catalyst. Green Chemistry. Available at: [Link]

-

(n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. IJARIIE. Available at: [Link]

-

Wang, X. et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. Available at: [Link]

-

(2010). ChemInform Abstract: New Procedure for the Synthesis of 2-Alkylbenzimidazoles. ChemInform. Available at: [Link]

-

Alam, M. S. et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

Cescon, L. A. & Day, A. R. (1961). Preparation of Some Benzimidazolylamino Acids. Reactions of Amino Acids with o-Phenylenediamines. The Journal of Organic Chemistry. Available at: [Link]

-

Terse, P. (2018). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Available at: [Link]

-

(2021). Strategies toward the synthesis of 2-aryl-benzimidazoles. ResearchGate. Available at: [Link]

-

(n.d.). Note A green synthesis of benzimidazoles. Available at: [Link]

-

Iannazzo, D. et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules. Available at: [Link]

-

(n.d.). Green Synthesis of Benzimidazole Derivatives. Available at: [Link]

-

Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. Journal of Saudi Chemical Society. Available at: [Link]

- (2011). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole. Google Patents.

-

Iannazzo, D. et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available at: [Link]

-

Yadav, G. et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]

-

Guruswamy, B. et al. (2023). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Bie, F. et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. Available at: [Link]

-

(n.d.). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Roeder, C. H. & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available at: [Link]

-

Molou, K. Y. G. et al. (2024). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Available at: [Link]

-

(2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]

-

(2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]

-

(n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

- (2007). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. Google Patents.

-

Al-Ostath, R. A. et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]

-

(2023). Reaction of o-phenylenediamine with organic acids. ResearchGate. Available at: [Link]

-

(n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Noolvi, M. N. et al. (2011). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Institutes of Health. Available at: [Link]

-

(2012). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation …. ResearchGate. Available at: [Link]

-

Alam, M. S. et al. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]

-

Thompson, M. J. et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. National Institutes of Health. Available at: [Link]

-

Rizzato, E. et al. (2024). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. National Institutes of Health. Available at: [Link]

-

Schulze, I. et al. (2023). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering. Available at: [Link]

-

Van Der Kant, R. et al. (2019). Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting. Analytical Chemistry. Available at: [Link]

Sources

- 1. ijariie.com [ijariie.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound|Research Chemical & Intermediate [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. adichemistry.com [adichemistry.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 14. First simple and mild synthesis of 2-alkylbenzimidazoles involving a supported enzymatic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijarsct.co.in [ijarsct.co.in]

Solubility of 2-Propylbenzimidazole in Organic Solvents: A Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylbenzimidazole (2-PB) is a pivotal heterocyclic compound, frequently utilized as a structural motif and key intermediate in the synthesis of pharmacologically active molecules, most notably the angiotensin II receptor antagonist, Telmisartan.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for the rational design of synthetic routes, optimization of reaction conditions, development of purification strategies, and formulation of drug products. This guide provides a comprehensive analysis of the physicochemical properties of this compound that govern its solubility, presents its expected solubility profile across a range of common organic solvents, and details a robust experimental protocol for its quantitative determination.

Introduction: The Significance of this compound

This compound (C₁₀H₁₂N₂) is a derivative of benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings.[3][4] The substituent at the C-2 position is a critical determinant of the biological activity and physicochemical properties of benzimidazole derivatives.[2] The inclusion of a simple propyl group imparts a moderate degree of lipophilicity, which is crucial for properties such as cell membrane permeability, making 2-PB a valuable model compound for structure-activity relationship (SAR) studies.[2]

However, its primary significance in the pharmaceutical industry lies in its role as a key building block.[2] Efficiently handling this compound during synthesis, crystallization, and formulation requires a deep, predictive understanding of its behavior in solution. Solubility data is not merely a physical constant; it is the cornerstone of process chemistry and formulation science, dictating solvent selection for reactions, enabling effective purification by crystallization, and guiding the development of stable, bioavailable drug delivery systems.[3]

Physicochemical Properties Governing Solubility

The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound presents a duality: a polar, hydrogen-bonding benzimidazole core and a non-polar, lipophilic propyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂ | [3][4] |

| Molecular Weight | 160.22 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 110 °C (383 K) | [3] |

| Boiling Point | 300 - 348.8 °C | [3][5] |

| pKa | 11.86 ± 0.30 (Predicted) | [6] |

The key to understanding 2-PB's solubility lies in three structural features:

-

Hydrogen Bonding: The imidazole moiety contains an N-H group that acts as a hydrogen bond donor and a pyridine-type nitrogen (-N=) that acts as a hydrogen bond acceptor.[7] This allows for strong interactions with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO).

-

Polarity and Dipole Moment: The benzimidazole ring is polar due to the electronegativity difference between carbon and nitrogen atoms, leading to a significant dipole moment. This facilitates dissolution in polar solvents.

-

Lipophilicity: The 2-propyl group is a non-polar, aliphatic chain. This hydrocarbon tail contributes to van der Waals interactions and enhances solubility in less polar organic solvents.[2]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon forming new solute-solvent interactions.

Caption: Dissolution involves overcoming solute-solute forces to form new solute-solvent interactions.

Solubility Profile in Common Organic Solvents

The fundamental principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[8][9] Its amphiphilic nature—possessing both polar and non-polar regions—results in a broad, but varied, solubility profile.

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole | The ability of alcohols to both donate and accept hydrogen bonds allows for strong interactions with the benzimidazole ring.[1][10] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Dipole-Dipole, H-Bond Accepting | These solvents have large dipole moments and can accept hydrogen bonds from the N-H group of 2-PB, leading to favorable solvation.[1] |

| Non-Polar | Hexane, Heptane | Low | Van der Waals | The polar benzimidazole core has very weak interactions with non-polar solvents, limiting solubility despite the propyl group.[3] |

| Aromatic | Toluene | Moderate (Temp. Dependent) | π-π Stacking, Van der Waals | Toluene can engage in π-stacking with the benzene ring of 2-PB. It is often used as a reaction solvent at elevated temperatures.[11] |

| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Dipole-Dipole | General studies on benzimidazoles show that solubility in chloroalkanes is typically very low.[12] |

Disclaimer: This table is based on established chemical principles and data from related compounds. For mission-critical applications, the qualitative assessments presented here must be confirmed by quantitative experimental determination.

A Self-Validating Protocol for Equilibrium Solubility Determination

To generate trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. The protocol described below is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Required Materials and Equipment

-

Compound: this compound (>98% purity)

-

Solvents: HPLC-grade organic solvents

-

Equipment: Analytical balance, screw-capped glass vials, orbital shaker with a temperature-controlled chamber, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (0.22 µm, PTFE or other solvent-compatible material), HPLC-UV system.

Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Stock Slurries:

-

To several 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. Causality: Agitation ensures continuous interaction between the solid and the solvent, accelerating the approach to equilibrium. Constant temperature is critical as solubility is highly temperature-dependent.[3]

-

-

Validation of Equilibrium:

-

To ensure equilibrium has been reached, remove replicate vials at different time points (e.g., 24, 48, and 72 hours).[13]

-

Trustworthiness: If the measured concentration does not significantly change between the 48-hour and 72-hour time points, it provides strong evidence that a stable equilibrium has been achieved.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 30 minutes (or centrifuge) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established HPLC-UV calibration curve.

-

Analyze the diluted sample by HPLC-UV to determine its concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This compound exhibits a nuanced solubility profile dictated by its dual-nature chemical structure. It is generally soluble in polar organic solvents, particularly those capable of participating in hydrogen bonding like alcohols and DMSO, while demonstrating limited solubility in non-polar aliphatic and chlorinated solvents. The information and protocols detailed in this guide provide researchers and drug development professionals with a robust framework for predicting, measuring, and utilizing the solubility characteristics of this important pharmaceutical intermediate. Adherence to a rigorous, self-validating experimental methodology is crucial for generating the high-quality data required for successful process development and formulation design.

References

- Solubility of Things. (n.d.). This compound.

- BenchChem. (n.d.). Enhancing Benzimidazole Compound Solubility for Biological Assays.

- BenchChem. (n.d.). 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (2021). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PMC.

- Sigma-Aldrich. (n.d.). This compound.

-

PubChem. (n.d.). 2-Propyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Khan Academy. (n.d.). Solubility of organic compounds.

-

ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

- Athabasca University. (n.d.). Solubility of Organic Compounds.

-

ResearchGate. (n.d.). The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methylbenzimidazole.

Sources

- 1. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]

- 2. This compound|Research Chemical & Intermediate [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5465-29-2 [sigmaaldrich.com]

- 6. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [m.chemicalbook.com]

- 7. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Spectroscopic Elucidation of 2-Propylbenzimidazole: A Technical Guide for Researchers

Introduction: Beyond the Structure, Understanding the Molecule

In the landscape of pharmaceutical development and materials science, benzimidazole derivatives stand out for their versatile biological activities and structural significance. Among them, 2-Propylbenzimidazole (C₁₀H₁₂N₂) serves as a crucial building block and a fundamental model for studying structure-activity relationships. Its deceptively simple structure—a propyl chain appended to the C2 position of a benzimidazole core—belies a rich spectroscopic characterization that is paramount for unequivocal identification, purity assessment, and understanding its physicochemical behavior.

This guide provides an in-depth analysis of the core spectroscopic data of this compound, moving beyond a mere listing of peaks to explain the causality behind the observed spectral features. As researchers and drug development professionals, our goal is not just to acquire data, but to interpret it with confidence. This document is structured to provide that confidence, grounding every piece of data in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We will explore how each technique provides a unique yet complementary piece of the molecular puzzle.

Molecular Structure and Isomeric Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a bicyclic system where a benzene ring is fused to an imidazole ring. The propyl group at the C2 position is the key substituent. A critical feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3). In solution at room temperature, this exchange is typically fast on the NMR timescale, leading to a time-averaged spectrum where the benzene portion of the molecule appears symmetric.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program:

-

Initial oven temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Detection:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The spectrum of this compound is characterized by distinct absorptions corresponding to the N-H bond of the imidazole ring, the C-H bonds of the aromatic and alkyl portions, and the C=N and C=C bonds of the heterocyclic system.

The broadness of the N-H stretch is a hallmark of intermolecular hydrogen bonding, a key feature in the solid-state structure of benzimidazoles. The distinction between aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a straightforward and reliable diagnostic.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3150 - 3000 | N-H Stretch | Imidazole N-H | Medium, Broad |

| 3100 - 3010 | C-H Stretch | Aromatic C-H | Medium to Weak |

| 2965 - 2850 | C-H Stretch | Propyl (CH₃, CH₂) | Strong |

| 1625 - 1615 | C=N Stretch | Imidazole C=N | Medium |

| 1480 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 750 - 730 | C-H Out-of-Plane Bend | 1,2-disubstituted Benzene | Strong |

Data synthesized from typical values for benzimidazole derivatives and standard IR correlation tables.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient pressure is a common cause of poor quality spectra.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Perform baseline correction and peak picking to identify the key absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Due to rapid N-H proton tautomerism in common NMR solvents like DMSO-d₆ or CDCl₃, the two halves of the benzimidazole ring become chemically equivalent, simplifying the aromatic region of the spectrum.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum can be logically divided into the aliphatic region (propyl chain) and the aromatic region (benzimidazole ring). The propyl group protons will exhibit classic first-order splitting patterns: a triplet for the terminal methyl group, a sextet for the central methylene group, and another triplet for the methylene group attached to the electron-withdrawing benzimidazole ring. The aromatic region is expected to show two distinct multiplets, each integrating to 2 protons, characteristic of a symmetrically substituted benzene ring.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Shift |

|---|---|---|---|---|

| ~10.0 - 12.0 | broad singlet | 1H | N-H | Deshielded proton on nitrogen, often broad due to exchange. |

| ~7.60 - 7.50 | multiplet (AA') | 2H | H-4 / H-7 | Aromatic protons adjacent to the fused imidazole ring. |

| ~7.25 - 7.15 | multiplet (BB') | 2H | H-5 / H-6 | Aromatic protons further from the fused imidazole ring. |

| ~2.95 | triplet | 2H | -CH₂-CH₂-CH₃ | Alpha-methylene protons, deshielded by the adjacent C=N bond. |

| ~1.90 | sextet | 2H | -CH₂-CH₂-CH₃ | Beta-methylene protons, shielded relative to the alpha-protons. |

| ~1.05 | triplet | 3H | -CH₂-CH₂-CH₃ | Terminal methyl protons, most shielded aliphatic protons. |

Predicted values based on analogous structures and standard chemical shift tables.[4][5][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will display 7 distinct signals due to the plane of symmetry conferred by rapid tautomerism: one for C2, three for the propyl group, and three for the pairs of equivalent aromatic carbons (C4/C7, C5/C6, and C3a/C7a). The C2 carbon, situated between two nitrogen atoms, is significantly deshielded and appears furthest downfield.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Shift |

|---|---|---|

| ~155.5 | C-2 | Iminium-like carbon between two nitrogens, highly deshielded. |

| ~138.0 | C-3a / C-7a | Bridgehead carbons, quaternary. |

| ~122.5 | C-5 / C-6 | Aromatic CH carbons. |

| ~115.0 | C-4 / C-7 | Aromatic CH carbons adjacent to the fusion point. |

| ~31.5 | -C H₂-CH₂-CH₃ | Alpha-carbon, attached to the benzimidazole ring. |

| ~21.5 | -CH₂-C H₂-CH₃ | Beta-carbon of the propyl chain. |

| ~14.0 | -CH₂-CH₂-C H₃ | Terminal methyl carbon, most shielded. |

Predicted values based on analysis of 2-alkyl-benzimidazoles and standard correlation data.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, 512 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and pick peaks for both spectra.

Summary and Conclusion

The structural elucidation of this compound is a synergistic process, with each spectroscopic technique providing essential, non-redundant information.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns tied to the propyl substituent. FTIR spectroscopy provides rapid confirmation of key functional groups, notably the hydrogen-bonded N-H moiety and the distinction between aromatic and aliphatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy delivers an unambiguous map of the proton and carbon environments, confirming the connectivity and symmetry of the molecule.

Together, these techniques provide a self-validating system for the comprehensive characterization of this compound, ensuring its identity and purity for any downstream application in research or development.

References

-

Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(29), 22885-22890. [Link]

-

Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 33(5), 457-462. [Link]

-

Karabacak, M., Cinar, M., & Kurt, M. (2012). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

Al-Masoudi, W. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(2), 1273-1281. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21624, 2-Propyl-1H-benzimidazole. PubChem. Retrieved January 4, 2026, from [Link].

-

Quesada-Moreno, M. M., et al. (2017). The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 121(48), 9372-9383. [Link]

-

Al-Masoudi, W. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(2), 1273-1281. [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 597-606. [Link]

-

Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(29), 22885-22890. [Link]

-

Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 33(5), 457-462. [Link]

-

Karabacak, M., Cinar, M., & Kurt, M. (2012). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

Abad-Jurado, F., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(11), 2977. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

Biological activity of 2-Propylbenzimidazole and its derivatives

An In-depth Technical Guide to the Biological Activity of 2-Propylbenzimidazole and Its Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[3] This guide focuses specifically on derivatives featuring a propyl group at the C-2 position. This substitution significantly influences the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic properties and target-binding affinity. We will explore the diverse biological activities of this compound derivatives, including their anticancer, antihypertensive, antimicrobial, and antiviral properties. This document provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation, tailored for researchers, scientists, and drug development professionals.

The this compound Scaffold: Synthesis and Significance